
3-Acetamidobenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamidobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H8FNO3S and a molecular weight of 217.22 g/mol . It is a sulfonyl fluoride derivative, characterized by the presence of an acetamido group attached to a benzene ring, which is further substituted with a sulfonyl fluoride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetamidobenzene-1-sulfonyl fluoride typically involves the reaction of 3-acetamidobenzenesulfonyl chloride with a fluorinating agent. One common method is the use of potassium fluoride (KF) in the presence of a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out under mild conditions, typically at room temperature, to yield the desired sulfonyl fluoride .
Industrial Production Methods
Industrial production of 3-acetamidobenzene-1-sulfonyl fluoride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Acetamidobenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding sulfonic acid and fluoride ion.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether are used.
Major Products Formed
Sulfonamide Derivatives: Formed via nucleophilic substitution.
Sulfonic Acid: Formed via hydrolysis.
Reduced Sulfonamide: Formed via reduction.
Scientific Research Applications
3-Acetamidobenzene-1-sulfonyl fluoride has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.
Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for identifying active sites in proteins.
Material Science: Employed in the synthesis of functionalized polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-acetamidobenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity is exploited in the design of enzyme inhibitors, where the compound can covalently modify active site residues, leading to enzyme inactivation .
Comparison with Similar Compounds
Similar Compounds
3-Acetamidobenzenesulfonyl Chloride: Similar structure but with a chloride group instead of fluoride.
4-Acetamidobenzenesulfonyl Fluoride: Similar structure but with the acetamido group at the para position.
Benzene-1-sulfonyl Fluoride: Lacks the acetamido group.
Uniqueness
3-Acetamidobenzene-1-sulfonyl fluoride is unique due to the presence of both the acetamido and sulfonyl fluoride groups, which confer specific reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Biological Activity
3-Acetamidobenzenesulfonyl fluoride is a compound that has garnered attention in the fields of medicinal chemistry and chemical biology due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring with an acetamido substituent. The general formula can be represented as:
This structure positions the sulfonyl fluoride as a reactive electrophile, which is crucial for its biological interactions.
Mechanisms of Biological Activity
1. Antibacterial Properties
Research indicates that sulfonamides, including derivatives like this compound, exhibit antibacterial activity by acting as competitive inhibitors of para-aminobenzoic acid (PABA), which is essential for bacterial growth. This inhibition disrupts folate synthesis in bacteria, leading to their growth inhibition.
2. Reactivity with Biological Targets
The sulfonyl fluoride group is known to react with nucleophiles, including serine residues in enzymes. This reactivity allows this compound to serve as a probe in chemical biology, enabling the study of enzyme mechanisms and interactions .
Table 1: Summary of Biological Studies on this compound
Case Study: Inhibition of Serine Hydrolases
A significant study focused on the use of this compound as an inhibitor of serine hydrolases, which are critical in various metabolic pathways. The compound was shown to selectively modify active site serine residues, demonstrating its potential in drug design targeting these enzymes .
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
Table 2: Comparison of Sulfonamide Derivatives
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Acetamido group + sulfonyl fluoride | Antibacterial; enzyme inhibitor |
4-Aminobenzenesulfonyl fluoride | Amino group + sulfonyl fluoride | Less reactive; lower antibacterial efficacy |
p-Nitrobenzenesulfonyl fluoride | Nitro group + sulfonyl fluoride | Highly reactive; used for mapping tyrosine residues |
The unique combination of the acetamido group and the sulfonyl fluoride functionality in this compound enhances its reactivity and selectivity towards biological targets compared to its analogs.
Properties
CAS No. |
4857-88-9 |
---|---|
Molecular Formula |
C8H8FNO3S |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-acetamidobenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H8FNO3S/c1-6(11)10-7-3-2-4-8(5-7)14(9,12)13/h2-5H,1H3,(H,10,11) |
InChI Key |
ASGBQNKAOAEADT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.